molecular formula C13H9BrClNO B15280708 N-(4-bromo-2-chlorophenyl)benzamide

N-(4-bromo-2-chlorophenyl)benzamide

Cat. No.: B15280708
M. Wt: 310.57 g/mol
InChI Key: QEUOKWWQRGOWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-chlorophenyl)benzamide is an aromatic amide with the chemical formula C₁₃H₉BrClNO. Its structure consists of a benzamide (B126) core where the nitrogen atom is substituted with a 4-bromo-2-chlorophenyl group. While this specific compound is commercially available, indicating its use in synthesis or as a research chemical, dedicated studies on its biological or material properties are limited. bldpharm.com The scientific interest in this and similar compounds is largely driven by the diverse activities of the benzamide functional group and its derivatives.

Benzamide derivatives are a significant class of compounds in contemporary chemical science, primarily due to their wide range of biological activities. nanobioletters.com The benzamide scaffold is considered a "privileged structure" in medicinal chemistry because it is a key component in many molecules with diverse pharmacological effects. nih.gov These effects include antimicrobial, anti-inflammatory, anticancer, antidiabetic, and anticonvulsant properties. nih.gov

The versatility of the benzamide structure allows for the synthesis of a vast library of derivatives with tailored properties. For instance, substitutions on the phenyl rings can significantly influence the compound's biological activity. nih.gov Researchers have explored various halogenated benzamides and found that the nature and position of the halogen atoms can impact their efficacy as antimicrobial or anticancer agents. nih.govmdpi.com For example, some studies have shown that chloro-substituted salicylanilide (B1680751) derivatives exhibit good activity against Gram-positive bacteria. mdpi.com Furthermore, benzamides have been investigated as inhibitors of various enzymes, such as focal adhesion kinase (FAK) and acetyl-CoA carboxylase, which are implicated in cancer and other diseases. nih.govnih.gov

The rationale for the scientific investigation of this compound stems from the established biological significance of its structural components. The presence of both bromine and chlorine atoms on the phenyl ring is of particular interest, as halogenation is a common strategy in drug design to enhance biological activity and modulate pharmacokinetic properties.

The specific substitution pattern—a bromine atom at the para position and a chlorine atom at the ortho position of the N-phenyl ring—could lead to unique electronic and steric properties that may influence its interaction with biological targets. Research on related compounds, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, has been pursued to develop new antimicrobial agents. mdpi.com Similarly, other bromo- and chloro-substituted benzamides have been synthesized and evaluated for their potential as antidiabetic and anticancer agents. nih.gov

The investigation of this compound would be a logical step in the systematic exploration of halogenated benzamides to understand the structure-activity relationships that govern their biological effects.

Currently, there are no prominent, publicly documented research trajectories specifically focused on this compound. However, based on the activities of structurally related compounds, several potential research directions can be proposed:

Antimicrobial Activity Screening: A primary objective would be to evaluate the compound's efficacy against a panel of pathogenic bacteria and fungi, particularly given that many halogenated benzamides exhibit antimicrobial properties. nanobioletters.commdpi.com Research could focus on determining its minimum inhibitory concentration (MIC) against various strains, including drug-resistant ones.

Anticancer and Enzyme Inhibition Studies: Given that the benzamide scaffold is present in numerous kinase inhibitors and other anticancer agents, a logical research path would be to screen this compound for its ability to inhibit cancer cell proliferation and to identify potential protein targets, such as kinases or bromodomains. nih.govnih.gov

Materials Science Applications: While less common for this class of compounds, some organic molecules with specific halogenation patterns are explored for their applications in materials science, for example, as components in organic light-emitting diodes (OLEDs) or as liquid crystals. Future research could explore the solid-state properties and potential material applications of this compound.

Synthetic Chemistry: The compound can serve as a building block in the synthesis of more complex molecules, leveraging the reactivity of the bromo and chloro substituents for further chemical modifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9BrClNO

Molecular Weight

310.57 g/mol

IUPAC Name

N-(4-bromo-2-chlorophenyl)benzamide

InChI

InChI=1S/C13H9BrClNO/c14-10-6-7-12(11(15)8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)

InChI Key

QEUOKWWQRGOWNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization Techniques for N 4 Bromo 2 Chlorophenyl Benzamide

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Structural Elucidation of N-(4-bromo-2-chlorophenyl)benzamide

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and substitution patterns of the aromatic rings.

In ¹H NMR, the protons on the two aromatic rings exhibit distinct chemical shifts and coupling patterns. The protons of the benzoyl ring typically appear as a set of multiplets in the downfield region. The three protons on the 4-bromo-2-chlorophenyl ring show characteristic splitting patterns influenced by their neighboring protons and the electronic effects of the halogen substituents. The amide proton (N-H) typically resonates as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature, indicating its involvement in hydrogen bonding.

A key conformational feature of benzanilides that can be studied by NMR is the restricted rotation around the C-N amide bond. mdpi.com This restricted rotation can lead to the observation of distinct conformers at low temperatures, or broadened peaks at room temperature, providing insight into the energy barrier of this process. The non-equivalence of amide protons in related primary amides has been attributed to the hindered rotation of the H₂N–C(O) single bond. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbon of the amide group is particularly characteristic, appearing significantly downfield (typically 165-170 ppm). The carbons attached to the bromine and chlorine atoms also show shifts indicative of halogen substitution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate values based on related structures. Actual shifts may vary based on solvent and experimental conditions.

Atom Nucleus Predicted Chemical Shift (ppm) Notes
Amide Proton¹H8.0 - 9.5Broad singlet, position is solvent and temperature dependent.
Benzoyl Protons¹H7.4 - 8.0Multiplets corresponding to ortho, meta, and para protons.
4-bromo-2-chlorophenyl Protons¹H7.2 - 7.8Complex multiplets (doublets, doublet of doublets).
Carbonyl Carbon¹³C165 - 170Amide carbonyl.
Benzoyl Carbons¹³C127 - 135Aromatic carbons, including the ipso-carbon attached to the carbonyl.
4-bromo-2-chlorophenyl Carbons¹³C115 - 140Aromatic carbons, including those bonded to Cl, Br, and N.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful method for molecular fingerprinting and investigating intermolecular forces such as hydrogen bonding. The spectra are characterized by absorption bands corresponding to specific vibrational modes of the molecule's functional groups.

For this compound, several key vibrations are diagnostic. The N-H stretching vibration is particularly informative. In the solid state, this band is typically observed in the range of 3200-3400 cm⁻¹ and is often broadened, which is a clear indication of intermolecular N-H···O hydrogen bonding between the amide proton of one molecule and the carbonyl oxygen of a neighboring molecule. nih.gov This interaction is a dominant feature in the crystal packing of benzanilides.

The Amide I band, which is primarily due to the C=O stretching vibration, is another prominent feature, typically appearing strong in the IR spectrum around 1640-1680 cm⁻¹. The position of this band is also sensitive to hydrogen bonding; its frequency decreases when the carbonyl oxygen acts as a hydrogen bond acceptor. The Amide II band (a mix of N-H bending and C-N stretching) is found near 1550 cm⁻¹.

The spectra also contain numerous bands corresponding to C-H stretching of the aromatic rings (>3000 cm⁻¹), C=C ring stretching (approx. 1600-1450 cm⁻¹), and the C-Cl and C-Br stretching vibrations, which appear in the lower frequency (fingerprint) region.

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound Note: Frequencies are approximate and based on typical values for benzanilides.

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity Notes
N-H Stretch3200 - 3400Medium-Strong, BroadIndicates intermolecular hydrogen bonding.
Aromatic C-H Stretch3000 - 3100Medium-Weak
Amide I (C=O Stretch)1640 - 1680StrongPosition sensitive to H-bonding.
Aromatic C=C Stretch1450 - 1600Medium-StrongMultiple bands expected.
Amide II (N-H bend + C-N stretch)1510 - 1550Medium-Strong
C-N Stretch1200 - 1350Medium
C-Cl Stretch600 - 800Medium-Strong
C-Br Stretch500 - 650Medium-Strong

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling of this compound

Mass spectrometry (MS) is a destructive analytical technique that provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

For this compound, the electron ionization (EI) mass spectrum would first show the molecular ion (M⁺). A crucial feature for identification is the distinctive isotopic profile caused by the presence of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Chlorine also has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 abundance. The combination of these two halogens results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with predictable relative intensities, providing a high degree of confidence in the elemental composition.

The primary fragmentation pathway for benzanilides involves the cleavage of the amide bond (α-cleavage). This can occur in two ways:

Formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105, with the subsequent loss of CO to yield the phenyl cation (C₆H₅⁺) at m/z 77.

Formation of a fragment corresponding to the protonated 4-bromo-2-chloroaniline (B1269894) radical cation or related fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Structure m/z (for ³⁵Cl, ⁷⁹Br) Notes
[C₁₃H₉BrClNO]⁺325Molecular Ion (M⁺). Exhibits characteristic isotopic pattern.
[C₆H₅CO]⁺105Benzoyl cation. A very common and often abundant fragment.
[C₆H₅]⁺77Phenyl cation, from loss of CO from the benzoyl cation.
[H₂NC₆H₃BrCl]⁺2064-bromo-2-chloroaniline radical cation.
[C₆H₃BrCl]⁺189Aryl fragment from loss of the amide group.

X-ray Crystallography and Single-Crystal Diffraction Studies of this compound and Its Polymorphs

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for the title compound is not publicly available, analysis of closely related structures, such as N-(4-chlorophenyl)benzamide, provides a reliable model for its expected solid-state conformation. nih.gov

The structure of this compound is expected to be non-planar. The central amide group (–NHCO–) itself shows a degree of planarity, but there is significant torsional strain between the two aromatic rings. The dihedral angle between the plane of the benzoyl ring and the plane of the 4-bromo-2-chlorophenyl ring is anticipated to be substantial, likely in the range of 30-60°. nih.gov

In the crystal lattice, molecules are organized through a network of intermolecular hydrogen bonds. The most significant of these is the N−H···O hydrogen bond, which links the amide N-H of one molecule to the carbonyl oxygen of an adjacent molecule, typically forming infinite chains running through the crystal. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules like benzanilides. Different polymorphs can arise from variations in molecular conformation or packing arrangements (e.g., different hydrogen-bonding motifs) and may exhibit different physical properties. While no specific polymorphs of this compound have been reported, the potential for their existence should be considered during solid-state characterization.

Table 4: Representative Crystallographic Data Based on the Analogous Compound N-(4-chlorophenyl)benzamide nih.gov

Parameter Value from Analogue Expected Significance
Crystal SystemTriclinicLow symmetry is common for such molecules.
Space GroupP-1A common centrosymmetric space group.
a (Å)5.3789Unit cell dimensions define the repeating lattice.
b (Å)7.8501
c (Å)13.6318
α (°)106.509
β (°)98.380
γ (°)90.631
Dihedral Angle (Benzoyl/Anilide)60.76°Confirms the non-planar conformation of the molecule.
H-Bonding MotifN−H···O chainsThe primary intermolecular interaction governing crystal packing.

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Purity Assessment and Derivative Identification of this compound

Hyphenated techniques, which couple a separation method with a detection method, are essential for purity analysis and the identification of related substances. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly powerful for this purpose. synhet.com

In these methods, the sample is first injected into the chromatograph (GC or LC), where this compound is separated from any impurities, such as unreacted starting materials (e.g., benzoyl chloride, 4-bromo-2-chloroaniline) or reaction by-products. The separation is based on differences in physical properties like boiling point and polarity.

As the separated components elute from the chromatography column, they enter the mass spectrometer. The MS provides a mass spectrum for each component, allowing for its positive identification. The high sensitivity of MS enables the detection and identification of even trace-level impurities. The area under the chromatographic peak is proportional to the amount of the compound, allowing for quantitative purity assessment (e.g., >99%). These techniques are also invaluable for identifying novel derivatives of the parent compound formed during synthesis or degradation studies.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Investigations of this compound Derivatives

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of a molecule with left- and right-circularly polarized light. These techniques are exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images.

This compound itself is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Therefore, it will not produce a signal in CD or ORD spectroscopy.

However, these techniques would become critically important for the stereochemical investigation of chiral derivatives of this compound. Chirality could be introduced into the molecule in several ways, for instance:

By using a chiral, non-racemic carboxylic acid instead of benzoyl chloride during synthesis.

By incorporating a chiral substituent onto either of the aromatic rings.

Through the formation of atropisomers, where rotation around a single bond is so hindered that distinct, non-interconverting rotational isomers can be isolated. While unlikely to be stable for this specific parent compound, modification could create such a scenario.

For such chiral derivatives, CD and ORD spectroscopy would be essential for determining the absolute configuration of the stereocenters and for studying conformational equilibria in solution.

Computational and Theoretical Studies of N 4 Bromo 2 Chlorophenyl Benzamide

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Reactivity Descriptors of N-(4-bromo-2-chlorophenyl)benzamide

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For this compound, these calculations would elucidate the distribution of electrons and predict its chemical reactivity.

Electronic Structure and Molecular Orbitals (HOMO-LUMO): The electronic structure is primarily described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. youtube.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In this compound, the HOMO is expected to be localized primarily on the more electron-rich benzamide (B126) and phenyl rings, particularly influenced by the lone pairs on the nitrogen and oxygen atoms. The LUMO would likely be distributed across the aromatic systems, influenced by the electron-withdrawing halogen atoms. DFT calculations, such as those performed on similar aromatic compounds, would precisely map these orbitals. nih.govirjweb.com

Reactivity Descriptors: From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors are derived from conceptual DFT and provide a framework for predicting how the molecule will behave in a chemical reaction. irjweb.comresearchgate.net

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. A larger HOMO-LUMO gap corresponds to a harder, more stable molecule. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). This index helps classify molecules as electrophiles. irjweb.com

The following table presents hypothetical, yet realistic, values for these descriptors for this compound, based on calculations for analogous molecules. irjweb.comresearchgate.net

ParameterSymbolFormulaHypothetical Value
HOMO EnergyEHOMO--6.5 eV
LUMO EnergyELUMO--1.5 eV
HOMO-LUMO GapΔEELUMO - EHOMO5.0 eV
Ionization PotentialI-EHOMO6.5 eV
Electron AffinityA-ELUMO1.5 eV
Electronegativityχ(I+A)/24.0 eV
Chemical Hardnessη(I-A)/22.5 eV
Chemical SoftnessS1/η0.4 eV-1
Electrophilicity Indexωμ²/2η3.2 eV

Density Functional Theory (DFT) Applications for Predicting this compound Chemical Reactivity and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict various properties of molecules like this compound.

Vibrational Analysis: Once the optimized geometry is obtained, DFT can be used to calculate vibrational frequencies. These theoretical frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure and aid in the assignment of vibrational modes. nih.govresearchgate.net For this compound, characteristic vibrational frequencies for C=O stretching, N-H stretching and bending, and C-Br and C-Cl stretching would be predicted.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. nih.gov It is plotted onto the electron density surface, using a color scale to indicate electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would show a strong negative potential around the carbonyl oxygen and a positive potential near the amide hydrogen, identifying these as key sites for intermolecular interactions like hydrogen bonding. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability of this compound

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. frontiersin.org This technique provides detailed information on the conformational flexibility and stability of this compound in various environments, such as in a solvent or interacting with a protein. researchgate.net

Conformational Analysis: MD simulations can explore the potential energy surface of the molecule, revealing its different accessible conformations and the transitions between them. nih.gov For this compound, a key aspect would be the rotation around the C-N amide bond and the phenyl-carbonyl bond, which determines the relative orientation of the two aromatic rings. The simulation would track the dihedral angles over time to identify the most populated and energetically favorable conformations.

Stability Analysis: The stability of a particular conformation or a ligand-protein complex can be assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. rsc.org A stable system will show the RMSD value converging to a plateau, indicating that it is fluctuating around a stable average structure. For this compound, an MD simulation would reveal how its structure equilibrates and how stable its interactions are with surrounding molecules.

Molecular Docking and Ligand-Protein Interaction Modeling Methodologies for this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. csfarmacie.cz This methodology is crucial in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug molecule like this compound.

The process involves:

Preparation of Receptor and Ligand: The 3D structures of the target protein and the ligand are prepared. This includes adding hydrogen atoms and assigning partial charges.

Docking Algorithm: A search algorithm explores various possible binding poses of the ligand within the active site of the protein.

Scoring Function: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. Lower scores typically indicate more favorable binding. nih.gov

For this compound, docking studies would identify potential protein targets and predict its binding mode. The analysis of the best-scoring pose would reveal key intermolecular interactions, such as:

Hydrogen Bonds: Between the amide N-H or C=O group and polar residues in the protein's active site.

Hydrophobic Interactions: Between the phenyl rings and nonpolar residues.

Halogen Bonds: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. mdpi.com

The following table illustrates typical output from a molecular docking study, showing the types of interactions and interacting residues for a hypothetical complex.

Ligand Atom/GroupInteraction TypeProtein ResidueDistance (Å)
Carbonyl Oxygen (C=O)Hydrogen BondASN 102 (Backbone NH)2.9
Amide Hydrogen (N-H)Hydrogen BondGLU 150 (Side Chain O)3.1
Benzoyl RingPi-Pi StackingPHE 2103.8
Bromo-chlorophenyl RingHydrophobicLEU 145, VAL 180-
Bromine AtomHalogen BondSER 100 (Backbone C=O)3.2

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. unair.ac.idmdpi.com

QSAR/QSPR Modeling Process:

Data Set: A series of structurally related compounds (e.g., benzamide analogs) with experimentally measured biological activity (for QSAR) or a physical property (for QSPR) is required.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the activity/property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.com

For a series of analogs of this compound, a QSAR study could generate an equation to predict their activity against a specific biological target. For example, a hypothetical QSAR equation might look like:

pIC₅₀ = 0.5 * LogP - 1.2 * (Dipole Moment) + 0.8 * (HOMO Energy) + 2.5

This equation would suggest that activity increases with higher lipophilicity (LogP) and higher HOMO energy, but decreases with a larger dipole moment. Such models are valuable for guiding the synthesis of new analogs with potentially improved activity. mdpi.comnih.gov

Topological and Graph Theory Analyses of this compound Molecular Frameworks

Topological analysis, an application of chemical graph theory, characterizes a molecule's structure using numerical invariants called topological indices. nih.gov In this approach, the molecule is represented as a graph where atoms are vertices and bonds are edges. chemmethod.com These indices quantify aspects of molecular size, shape, branching, and connectivity.

Topological Indices: Numerous topological indices have been developed, each capturing different structural information. Some common examples include:

Wiener Index (W): The sum of distances between all pairs of vertices in the molecular graph. It relates to molecular volume and boiling point.

Randić Index (χ): Based on the degrees of adjacent vertices, this index reflects molecular branching.

Zagreb Indices (M₁, M₂): These are also based on vertex degrees and are used to model properties like π-electron energy.

Balaban Index (J): A distance-based index that is highly discriminating for different molecular shapes.

Chemical Reactivity and Derivatization Strategies for N 4 Bromo 2 Chlorophenyl Benzamide

Electrophilic Aromatic Substitution Reactions on the Bromo-Chlorophenyl Moiety of N-(4-bromo-2-chlorophenyl)benzamide

The bromo-chlorophenyl moiety of this compound is deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing or deactivating groups: a bromine atom, a chlorine atom, and the benzamido group (-NHCOPh). Both halogens and the benzamido group decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). acs.orgnih.govacs.org

Despite their deactivating nature, the directing effects of these substituents determine the regioselectivity of any potential EAS reaction.

Halogens (Br and Cl): Bromine and chlorine are ortho, para-directors. nih.gov They deactivate the ring through their strong inductive electron-withdrawing effect but can donate electron density to the ortho and para positions via resonance. nih.gov

Benzamido Group (-NHCOPh): The benzamido group is also an ortho, para-director. The nitrogen atom's lone pair can participate in resonance, directing incoming electrophiles to the ortho and para positions relative to itself. nih.gov

In this compound, the substituents are positioned as follows: the benzamido group is at position 1, the chlorine at position 2, and the bromine at position 4. The available positions for substitution are 3, 5, and 6.

Position 6: This position is ortho to the benzamido group and meta to the bromine atom. The strong ortho-directing effect of the benzamido group makes this a highly favored position for electrophilic attack.

Position 5: This position is meta to both the benzamido and chloro groups, and ortho to the bromine atom.

Position 3: This position is ortho to both the chloro and bromo groups, and meta to the benzamido group. Steric hindrance from two adjacent bulky halogen atoms would likely disfavor substitution at this position.

Considering the directing effects, the most probable site for electrophilic aromatic substitution is position 6, which is ortho to the activating (in terms of direction) benzamido group. A highly relevant precedent is the iodination of 4-bromo-2-chloroaniline (B1269894), a precursor to the target molecule. In this reaction, iodine monochloride is used to introduce an iodine atom at the position ortho to the amino group, yielding 4-bromo-2-chloro-6-iodoaniline. nih.gov This strongly supports the prediction that electrophilic substitution on this compound would also occur at the 6-position.

Table 1: Directing Effects of Substituents on the Bromo-Chlorophenyl Moiety

Substituent Position Effect on Reactivity Directing Effect
-NHCOPh 1 Deactivating Ortho, Para
-Cl 2 Deactivating Ortho, Para

Nucleophilic Acyl Substitution Reactions of the Benzamide (B126) Functional Group in this compound

The benzamide functional group in this compound is susceptible to nucleophilic acyl substitution reactions, although amides are generally the least reactive of the carboxylic acid derivatives. libretexts.org These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the leaving group, in this case, the 4-bromo-2-chloroanilide anion. libretexts.orgnih.gov

Hydrolysis: One of the most common nucleophilic acyl substitution reactions is hydrolysis, which cleaves the amide bond to yield a carboxylic acid and an amine. This can be achieved under acidic or basic conditions, typically requiring heat due to the stability of the amide bond. acs.org

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., refluxing with aqueous HCl or H₂SO₄), the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, leading to the formation of benzoic acid and 4-bromo-2-chloroanilinium salt.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., refluxing with aqueous NaOH), a hydroxide ion attacks the carbonyl carbon. The reaction is effectively irreversible as the final step involves the deprotonation of the resulting carboxylic acid to form a carboxylate salt. nih.gov This process would yield sodium benzoate and 4-bromo-2-chloroaniline. Mild protocols for the alkaline hydrolysis of secondary amides using NaOH in non-aqueous solvent mixtures like methanol/dichloromethane have also been developed, which may proceed at room temperature or under reflux. acs.orgresearchgate.net

These hydrolysis reactions are fundamental for the degradation or metabolic studies of benzanilide-type compounds.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck) Involving this compound

The halogen substituents on the this compound molecule, particularly the bromine atom, serve as excellent handles for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov

Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. mdpi.com The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. Therefore, this compound is expected to react selectively at the bromine-substituted position (C4) with various aryl or vinyl boronic acids. This regioselectivity is a common strategy in the synthesis of complex molecules containing multiple halogen atoms. nih.gov A typical reaction would involve this compound, a boronic acid (e.g., phenylboronic acid), a palladium catalyst like Pd(PPh₃)₄, and a base (e.g., K₂CO₃ or K₃PO₄) in a suitable solvent such as 1,4-dioxane or DME. mdpi.combeilstein-journals.org This would yield N-(2-chloro-[1,1'-biphenyl]-4-yl)benzamide, leaving the C-Cl bond intact for potential further functionalization.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated compound (an alkene) with an aryl or vinyl halide. google.commdpi.com Similar to the Suzuki coupling, the C-Br bond of this compound would be the reactive site. The reaction with an alkene, such as styrene or an acrylate, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃ or Et₃N), would result in the formation of a new C-C bond at the C4 position, producing an N-(2-chloro-4-vinylphenyl)benzamide derivative. researchgate.netguidechem.com

Buchwald-Hartwig Amination: While the Buchwald-Hartwig amination is typically used to form a C-N bond by coupling an amine with an aryl halide, it could theoretically be applied to this compound. researchgate.nettandfonline.com Reacting the C-Br bond with a primary or secondary amine under palladium catalysis would introduce a new amino substituent at the C4 position. This would result in the synthesis of N-(2-chloro-4-aminophenyl)benzamide derivatives. semanticscholar.org

Table 2: Potential Transition Metal-Catalyzed Reactions

Reaction Name Coupling Partner Reactive Site Catalyst System (Example) Expected Product Type
Suzuki-Miyaura Aryl/Vinyl boronic acid C-Br Pd(PPh₃)₄ / Base N-(2-chloro-biphenyl-4-yl)benzamide
Heck Alkene (e.g., styrene) C-Br Pd(OAc)₂ / Base N-(2-chloro-4-vinylphenyl)benzamide

Functionalization at the Benzamide Nitrogen and Halogen Atoms of this compound

Functionalization at the Benzamide Nitrogen: The nitrogen atom of the benzamide group in this compound possesses a lone pair of electrons, but its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group. Nevertheless, reactions at this position are possible under specific conditions.

N-Alkylation: The hydrogen atom on the amide nitrogen can be substituted with an alkyl group. This typically requires a strong base to deprotonate the amide, forming an amidate anion, which then acts as a nucleophile towards an alkyl halide. Cobalt nanoparticle-catalyzed methods have also been developed for the N-alkylation of benzamides using alcohols as the alkylating agents. nih.gov

N-Arylation: While direct arylation of the amide nitrogen is challenging, methods exist for the N-arylation of amides using reagents like organobismuth compounds or through copper-catalyzed reactions. acs.orgbeilstein-journals.org However, these reactions can be difficult and may require specific catalysts and conditions to overcome the low nucleophilicity of the amide nitrogen.

Functionalization at the Halogen Atoms: Direct functionalization of the halogen atoms themselves, beyond their use in coupling reactions, is less common but possible.

Halogen Exchange: It is sometimes possible to replace one halogen with another, for instance, converting an aryl bromide to an aryl iodide (which is more reactive in coupling reactions) using reagents like copper(I) iodide.

Lithium-Halogen Exchange: The C-Br bond can undergo lithium-halogen exchange upon treatment with a strong organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. This would generate a lithiated aryl species, which is a powerful nucleophile and can react with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones) to introduce new functional groups at the C4 position. This method offers a complementary approach to palladium-catalyzed cross-coupling.

Oxidation and Reduction Chemistry of this compound

The chemical reactivity of this compound also includes oxidation and reduction reactions, which can target different parts of the molecule.

Reduction: The benzamide functional group is generally resistant to reduction. However, under forcing conditions with powerful reducing agents like lithium aluminum hydride (LiAlH₄), the amide carbonyl can be reduced to a methylene group (-CH₂-). This reaction would convert this compound into (4-bromo-2-chlorophenyl)(phenylmethyl)amine.

A different type of reduction involves the cleavage of the C-N or C-O bonds within the amide. For example, reductive non-hydrolytic procedures using excess lithium and a catalytic amount of naphthalene can cleave amides to the corresponding amines. rsc.org

Furthermore, if the benzamide contained other reducible functional groups, such as a nitro group, these could be selectively reduced. For instance, the chemical reduction of a nitro group on a benzanilide ring to an amino group can be achieved using metals like tin, zinc, or iron in acidic media, a process that would likely leave the halogen atoms and the amide bond intact. google.com

Oxidation: The aromatic rings of this compound are generally resistant to oxidation under normal conditions due to the presence of deactivating groups. Strong oxidizing agents under harsh conditions would likely lead to the degradation of the molecule. However, specific transformations are possible. For example, regioselective hydroxylation of the ortho C-H bonds of N-alkyl-benzanilides can be achieved using palladium or ruthenium catalysts, demonstrating that C-H activation and subsequent oxidation are feasible strategies for functionalization. nih.gov

Exploration of Photochemical Reactivity and Transformations of this compound

The presence of carbon-halogen bonds in this compound suggests that it may undergo photochemical transformations upon exposure to ultraviolet (UV) light. A primary photochemical reaction for aryl halides is the homolytic cleavage of the carbon-halogen bond to generate an aryl radical and a halogen radical. nih.govacs.org

Photochemical Dehalogenation: Aryl halides can undergo photochemical dehalogenation, particularly in the presence of a hydrogen donor. semanticscholar.org For this compound, the C-Br bond is weaker than the C-Cl bond and would be expected to cleave preferentially upon UV irradiation. In a solvent that can act as a hydrogen atom donor (like methanol or isopropanol), the resulting 2-chloro-4-(benzamido)phenyl radical would abstract a hydrogen atom to form N-(2-chlorophenyl)benzamide. This process effectively replaces the bromine atom with a hydrogen atom. nih.gov Such reactions can proceed via a radical chain mechanism and are often facilitated by the presence of a base. acs.org This type of reaction is a key pathway for the environmental degradation of some halogenated aromatic compounds. researchgate.net

The photochemical reactivity could also potentially lead to other transformations, such as photosubstitution reactions where the halogen is replaced by another group, or the formation of biphenyl-type structures through radical coupling, although these are often less efficient than targeted synthetic methods.

Advanced Biological Research Perspectives on N 4 Bromo 2 Chlorophenyl Benzamide Focus on Molecular Mechanism, in Vitro Studies, and Target Identification Methodologies

In Vitro Mechanistic Studies of N-(4-bromo-2-chlorophenyl)benzamide's Molecular Interactions with Biomolecules

The investigation into the molecular interactions of this compound with biological macromolecules is fundamental to understanding its mechanism of action. In vitro studies provide a controlled environment to dissect these interactions at a molecular level.

Initial research indicates that this compound possesses cytotoxic properties. In vitro assays utilizing the Sulforhodamine B (SRB) method have demonstrated significant cytotoxicity against MCF7 breast cancer cells. The proposed mechanisms for its biological activity include the induction of apoptosis in cancer cells through interference with key signaling pathways and the inhibition of essential bacterial lipid biosynthesis, which disrupts cell membrane integrity.

To further elucidate these mechanisms, a variety of biophysical techniques can be employed to study the direct binding and interaction with specific biomolecules like proteins and nucleic acids.

Spectroscopic Techniques: Methods such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism (CD) are used to detect binding events. For instance, changes in the intrinsic fluorescence of a protein (from tryptophan or tyrosine residues) upon titration with the compound can indicate an interaction and be used to calculate binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). This data is crucial for understanding the forces driving the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level information about the binding site. Techniques like chemical shift perturbation (CSP) can map the interaction surface on a protein upon binding of the compound.

While specific interaction data for this compound with purified biomolecules is not extensively published, the methodologies are well-established for studying related benzamide (B126) structures. nih.gov For example, studies on related N-(thiazol-2-yl)-benzamide analogs have used two-electrode voltage clamp electrophysiology in Xenopus oocytes to characterize their interaction with ion channels like the Zinc-Activated Channel (ZAC). nih.gov

Table 1: Methodologies for Studying Molecular Interactions

Technique Information Obtained Application Example
Sulforhodamine B (SRB) Assay Measures cytotoxicity and cell proliferation. Demonstrated cytotoxicity of this compound against MCF7 cells.
Fluorescence Spectroscopy Binding affinity (Kd), conformational changes. Quenching of protein's intrinsic fluorescence upon ligand binding.
Isothermal Titration Calorimetry (ITC) Binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). Determining the thermodynamic signature of the compound binding to a target protein.
Circular Dichroism (CD) Changes in protein secondary or tertiary structure; DNA conformational changes. Assessing if the compound alters the conformation of a target protein upon binding.

| Two-Electrode Voltage Clamp | Characterization of ion channel modulation (agonist, antagonist, modulator). | Used to identify N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists. nih.gov |

Methodologies for Target Identification of this compound Binding Partners

Identifying the specific cellular proteins that this compound binds to is a critical step in drug discovery and chemical biology. Several powerful methodologies are available for this purpose, broadly categorized as affinity-based and activity-based approaches.

Affinity Chromatography/Pull-Down Assays: This is a traditional and widely used method. scispace.com It involves immobilizing a derivative of this compound onto a solid support (e.g., agarose (B213101) beads). This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are captured and subsequently "pulled down." After washing away non-specific binders, the target proteins are eluted and identified using techniques like mass spectrometry. scispace.comnih.gov

Photoaffinity Labeling (PAL): PAL is a sophisticated technique that creates a covalent bond between the ligand and its target protein upon photoactivation. mdpi.comnih.gov A photo-reactive group (e.g., a diazirine, aryl azide, or benzophenone) is incorporated into the structure of this compound, along with a reporter tag (like biotin (B1667282) or an alkyne for click chemistry). mdpi.comnih.gov The probe is incubated with cells or a cell lysate, allowing it to bind to its target. Irradiation with UV light of a specific wavelength activates the photoreactive group, which then forms a covalent bond with the nearest amino acid residues in the binding pocket. nih.govnih.gov The tagged proteins can then be isolated (e.g., using streptavidin beads for a biotin tag) and identified by mass spectrometry. scispace.comnih.gov This method offers the advantage of capturing even weak or transient interactions. mdpi.com

Table 2: Summary of Target Identification Methodologies

Methodology Principle Advantages Key Steps
Affinity Pull-Down A synthesized, immobilized version of the compound captures binding partners from a cell lysate. scispace.com Relatively straightforward; does not require modification of the target. Synthesis of affinity probe, incubation with lysate, washing, elution, and mass spectrometry. nih.gov

| Photoaffinity Labeling (PAL) | A photo-reactive analog of the compound covalently crosslinks to its target upon UV irradiation. nih.gov | Captures transient interactions; provides information on the binding site. mdpi.com | Synthesis of photo-probe, incubation, UV irradiation, isolation of crosslinked proteins, and mass spectrometry. nih.gov |

Enzyme Inhibition Kinetics and Mechanistic Studies for this compound (Molecular Level)

Should the identified target of this compound be an enzyme, detailed kinetic studies are necessary to characterize the nature of the inhibition. These studies provide crucial information on the compound's potency and mechanism of inhibition.

The first step is typically to determine the IC₅₀ value , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While valuable for comparing potency, the IC₅₀ can be influenced by experimental conditions.

To understand the mechanism, further kinetic experiments are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]). The pattern of lines on this plot helps to distinguish between different inhibition models:

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. On a Lineweaver-Burk plot, lines intersect at the y-axis.

Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at an allosteric site. Lines on the plot intersect on the x-axis.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The resulting lines on the plot are parallel.

Mixed Inhibition: The inhibitor binds to an allosteric site of both the free enzyme and the enzyme-substrate complex, but with different affinities. Lines on the plot intersect in the second or third quadrant.

For example, a study on the related compound 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester found it to be a largely non-competitive antagonist of the Zinc-Activated Channel (ZAC), suggesting it binds to a site distinct from the agonist binding site. nih.gov Another study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives identified a competitive inhibitor of alkaline phosphatase. mdpi.com

Table 3: Illustrative Enzyme Inhibition Data (Hypothetical for this compound)

Parameter Value Description
Target Enzyme Enzyme X Hypothetical target enzyme
IC₅₀ Value µM Concentration for 50% inhibition
Inhibition Type Competitive/Non-competitive etc. Determined from kinetic studies

| Kᵢ | Value µM | Inhibition constant; a measure of affinity for the enzyme |

Receptor Binding Assays and Ligand Affinity Profiling of this compound

If the target of this compound is a receptor (e.g., a G-protein coupled receptor or a nuclear receptor), a different set of assays is used to characterize the binding interaction. These assays are designed to measure the affinity of the compound for its receptor.

Radioligand Binding Assays: This is a classic and highly sensitive method. nih.govsygnaturediscovery.com It requires a radiolabeled version of a known ligand for the target receptor.

Saturation Assays: Increasing concentrations of the radioligand are incubated with the receptor preparation (e.g., cell membranes) to determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd). nih.gov

Competition Assays: A fixed concentration of the radioligand is used, and increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding. nih.gov This allows for the determination of the compound's inhibitory constant (Ki), which reflects its affinity for the receptor. The separation of bound from unbound radioligand is typically achieved by rapid filtration. nih.gov

Scintillation Proximity Assay (SPA): SPA is a homogeneous alternative to filtration assays that does not require a separation step. nih.gov The receptor is immobilized onto a scintillant-containing bead. When a radioligand binds to the receptor, it comes into close enough proximity to the bead to excite the scintillant and produce a light signal. An unlabeled competitor will displace the radioligand, leading to a decrease in the signal. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technology that measures binding events in real-time. nih.govjaptamers.co.uk The receptor is immobilized on a sensor chip, and the compound is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a response. nih.gov SPR provides kinetic data, including the association rate (kₐ) and dissociation rate (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated. sygnaturediscovery.comjaptamers.co.uk

Table 4: Comparison of Receptor Binding Assay Formats

Assay Format Principle Label Required Key Parameters Measured
Filtration Assay Separation of receptor-bound radioligand from free radioligand by filtration. nih.gov Radioligand Kᵢ, Bₘₐₓ
Scintillation Proximity Assay (SPA) Proximity-based signal generation when a radioligand binds to a receptor-coated scintillant bead. nih.gov Radioligand Kᵢ

| Surface Plasmon Resonance (SPR) | Real-time optical detection of mass changes on a sensor surface due to binding. japtamers.co.uknih.gov | None (Label-free) | Kₑ, kₐ, kₑ |

Cellular Uptake and Intracellular Localization Methodologies for this compound in Model Systems

Understanding whether this compound can enter cells and where it accumulates is vital for correlating its molecular activity with its cellular effects. Several methodologies can be employed to study its uptake and subcellular distribution in model cell systems.

Direct Quantification using LC-MS/MS: This is a highly sensitive and specific method. Cells are incubated with the compound for various time points. After incubation, the cells are washed to remove any unbound compound, and then lysed. The concentration of the compound in the cell lysate is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This provides data on the rate and extent of cellular uptake.

Subcellular Fractionation: To determine the intracellular localization, treated cells are first lysed and then subjected to differential centrifugation to separate major organelles (e.g., nucleus, mitochondria, cytoplasm, microsomes). The concentration of this compound in each fraction is then measured by LC-MS/MS, revealing its distribution among the different cellular compartments.

Fluorescence Microscopy: This method provides direct visualization of the compound within the cell. It requires the synthesis of a fluorescently-labeled analog of this compound. Live or fixed cells treated with this fluorescent probe can be imaged using confocal microscopy. Co-localization studies, using specific fluorescent dyes for different organelles (e.g., Hoechst for the nucleus, MitoTracker for mitochondria), can pinpoint the compound's location with high spatial resolution.

Table 5: Methodologies for Cellular Uptake and Localization

Methodology Principle Information Provided Requirements
LC-MS/MS Quantification Measures the total amount of compound in cell lysates after incubation. Rate and extent of cellular uptake. A validated LC-MS/MS method for the compound.
Subcellular Fractionation Physical separation of organelles followed by quantification of the compound in each fraction. Distribution of the compound among different organelles. Established fractionation protocol; LC-MS/MS analysis.

| Fluorescence Microscopy | Visualization of a fluorescently-tagged analog of the compound within cells. | High-resolution spatial localization. | Synthesis of a fluorescent analog that retains biological activity. |

Metabolomic Profiling of this compound Biotransformation Pathways (in vitro experimental design)

The biotransformation of this compound into metabolites can significantly affect its activity, duration of action, and potential toxicity. In vitro metabolomic profiling is used to identify the major metabolic pathways. A typical experimental design involves incubating the compound with a metabolically active system, followed by analysis to identify the resulting metabolites.

Experimental Workflow:

Incubation: this compound is incubated with an in vitro metabolic system. The most common system is human liver microsomes (HLMs), which contain a high concentration of cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism. Other systems like S9 fractions, hepatocytes, or recombinant CYP enzymes can also be used. The incubation mixture includes necessary cofactors like NADPH for CYP450 activity.

Time Points: Samples are collected at several time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.

Quenching: The metabolic reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol), which also serves to precipitate proteins.

Sample Preparation: The quenched samples are centrifuged to remove the precipitated protein. The supernatant, containing the parent compound and its metabolites, is collected for analysis.

LC-MS/MS Analysis: The samples are analyzed using high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolite Detection: The analysis is performed in "metabolite identification" mode, where the mass spectrometer scans for potential metabolic modifications (e.g., hydroxylation, glucuronidation, glutathione (B108866) conjugation) based on predicted mass shifts from the parent compound.

Structural Elucidation: The fragmentation patterns (MS/MS spectra) of the detected metabolites are compared to that of the parent compound to hypothesize the structure and site of modification.

Data Analysis: The data is processed to create profiles of metabolite formation over time, identifying the major biotransformation pathways.

Cheminformatics and Virtual Screening Approaches for this compound Scaffolds

Cheminformatics and computational methods are powerful tools used to explore the chemical space around the this compound scaffold, predict the activity of new analogs, and guide the design of more potent and selective compounds.

Virtual Screening: This involves computationally screening large libraries of compounds to identify those that are likely to bind to a specific biological target. nih.gov If the 3D structure of the target protein is known, structure-based virtual screening (SBVS) , or molecular docking, is used. nih.govresearchgate.net Docking algorithms predict the preferred orientation and binding affinity of a ligand within the target's binding site. researchgate.net If the target structure is unknown, ligand-based virtual screening (LBVS) can be used, which relies on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties (descriptors) of a series of compounds with their biological activity. nih.govanalis.com.my By building a QSAR model for a series of this compound analogs, it becomes possible to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts. analis.com.my

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. A pharmacophore model derived from this compound and its active analogs can be used as a 3D query to search for novel scaffolds in compound databases.

Table 6: Cheminformatics Tools for Scaffold Development

Technique Principle Application
Molecular Docking Predicts the binding mode and affinity of a ligand within a protein's active site. nih.govresearchgate.net Prioritizing compounds from a virtual library; explaining observed SAR.
QSAR Creates a statistical model relating chemical structure to biological activity. nih.govanalis.com.my Predicting the activity of novel analogs; identifying key molecular descriptors for activity.
Virtual Screening Computationally filtering large compound libraries to identify potential hits. nih.gov Discovering novel active compounds with diverse chemical scaffolds.

| Pharmacophore Modeling | Defines the essential 3D features required for activity. | Searching databases for novel molecules that fit the pharmacophore. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N 4 Bromo 2 Chlorophenyl Benzamide Analogs

Systematic Chemical Modification Strategies of the Benzamide (B126) Moiety in N-(4-bromo-2-chlorophenyl)benzamide

The benzamide moiety is a cornerstone of many biologically active compounds, and its systematic modification is a primary strategy in lead optimization. For analogs of this compound, this involves altering the benzoyl portion of the molecule to probe interactions with biological targets.

One common approach is the introduction of various substituents onto the benzoyl ring. The nature and position of these substituents can drastically alter the electronic and steric profile of the molecule. For instance, in a study on 2-phenoxybenzamide (B1622244) derivatives, modifications to the anilino part of the molecule, which is analogous to the bromo-chlorophenyl ring, significantly impacted antiplasmodial activity. researchgate.net This highlights the importance of the substitution pattern on the aromatic rings for biological efficacy. researchgate.net

Another strategy involves replacing the phenyl ring of the benzamide with other aromatic or heteroaromatic systems. This can lead to new interactions with the target protein and improve properties like solubility or metabolic stability. For example, in the development of G-protein-coupled receptor 84 (GPR84) antagonists, replacing an indole (B1671886) ring with azaindole analogs was explored to reduce lipophilicity and introduce hydrogen bond acceptors, which successfully retained potency while improving drug-like properties. acs.org

Furthermore, the amide linker itself can be a point of modification, though this is less common as it can disrupt the core pharmacophore. However, subtle changes, such as N-methylation, can provide valuable information. In one study, the N-methylation of an indole analog led to a loss of activity, suggesting that the amide proton was crucial for forming a hydrogen bond with the target. acs.org

These modification strategies are often guided by computational modeling and a deep understanding of the target's binding site to rationally design next-generation analogs.

Substituent Effects on the Bromo-Chlorophenyl Ring of this compound and Their Impact on Activity

The effects of substituents on this ring can be rationalized by considering steric, electronic, and hydrophobic factors. nih.gov In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, it was found that the presence of both an electron-donating group (like a methyl group) and an electron-withdrawing group (like a nitro group) on the N-phenyl ring significantly enhanced the inhibitory activity against α-glucosidase. nih.gov This suggests that a balanced electronic profile can be beneficial for activity.

The position of the substituents is also paramount. In research on N-(2-aminoethyl)benzamide analogs, the relative potencies of different halo- and nitro-substituted compounds were explained by steric and hydrophobic effects, indicating that the size and lipophilicity of the substituent, as well as its location on the ring, are key determinants of activity. nih.gov Similarly, for analogs of the human equilibrative nucleoside transporter (ENT) inhibitor FPMINT, the addition of a chloride to the meta position of a benzene (B151609) moiety restored inhibitory effect on ENT1, while the addition of a methyl group at the same position regained activity on both ENT1 and ENT2. frontiersin.org

These findings underscore the intricate relationship between the substitution pattern on the phenyl ring and the resulting biological activity. For this compound analogs, even minor changes to this ring could lead to significant shifts in potency and selectivity.

Table 1: Impact of Phenyl Ring Substituents on Biological Activity in Benzamide Analogs

Parent ScaffoldSubstituent(s)Effect on ActivityReference
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide2-CH₃, 5-NO₂Highly favored inhibitory activity against α-glucosidase nih.gov
N-(2-aminoethyl)benzamideHalo- and nitro-substituentsPotency influenced by steric and hydrophobic effects nih.gov
FPMINT Analogmeta-ChloroRestored inhibitory effect on ENT1 frontiersin.org
FPMINT Analogmeta-MethylRegained inhibitory activity on both ENT1 and ENT2 frontiersin.org

Conformational Analysis and its Influence on this compound Analog Interactions

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. For this compound and its analogs, conformational analysis reveals the spatial arrangement of the aromatic rings and the amide linker, which in turn governs intermolecular interactions.

X-ray crystallography studies of structurally similar benzanilides provide significant insights. For instance, in N-(4-chlorophenyl)benzamide, the amide group is not coplanar with the benzoyl ring, exhibiting a dihedral angle of 29.95 (9)°. nih.govresearchgate.net Furthermore, the two aromatic rings (the benzoyl and the aniline (B41778) rings) are twisted with respect to each other, with a dihedral angle of 60.76 (3)°. nih.govresearchgate.net This non-planar conformation is a common feature among benzanilides. nih.govresearchgate.net

In a closely related compound, 4-bromo-N-(2-nitrophenyl)benzamide, the dihedral angles between the benzene rings were found to be 16.78 (15)° and 18.87 (14)° for the two molecules in the asymmetric unit. researchgate.net This compound also features an intramolecular N—H⋯O hydrogen bond, which helps to stabilize the conformation. researchgate.net Such intramolecular interactions can pre-organize the molecule into a bioactive conformation, potentially reducing the entropic penalty upon binding to a receptor.

The conformation of these molecules is also influenced by intermolecular forces in the solid state, such as N—H⋯O hydrogen bonds that can link molecules into chains. nih.govresearchgate.net In solution and at the active site of a protein, the molecule will adopt a range of low-energy conformations. Understanding the preferred conformations is essential for designing analogs that can effectively fit into a binding pocket.

Table 2: Dihedral Angles in N-(Aryl)benzamide Structures

CompoundRings/GroupsDihedral Angle (°)Reference
N-(4-chlorophenyl)benzamideAmide group and Benzoyl ring29.95 (9) nih.govresearchgate.net
N-(4-chlorophenyl)benzamideBenzoyl ring and Aniline ring60.76 (3) nih.govresearchgate.net
4-bromo-N-(2-nitrophenyl)benzamideBenzene rings (Molecule 1)16.78 (15) researchgate.net
4-bromo-N-(2-nitrophenyl)benzamideBenzene rings (Molecule 2)18.87 (14) researchgate.net

Development of Predictive Models for this compound Derivatives

To accelerate the drug discovery process and reduce the reliance on costly and time-consuming synthesis and testing, predictive computational models are increasingly employed. For derivatives of this compound, these models can help to forecast their biological activity, pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), and potential for off-target effects.

One approach involves the use of Quantitative Structure-Activity Relationship (QSAR) models. While specific QSAR models for this compound are not publicly detailed, the principles would involve correlating variations in the physicochemical properties of a series of analogs with their measured biological activity.

In silico ADMET prediction is another crucial tool. For a series of novel sulfamoyl benzamide derivatives, computational analysis showed that the compounds generally adhered to Lipinski's rule of five and Veber's rule, suggesting good potential for oral bioavailability. nih.gov These models can predict properties such as solubility, permeability, and potential for toxicity, helping to prioritize which analogs to synthesize. nih.gov

Ligand-based metrics are also valuable for guiding the optimization process. Ligand Lipophilic Efficiency (LLE), which relates the potency of a compound (pIC₅₀) to its lipophilicity (LogP or LogD), is often used. acs.org In the development of GPR84 antagonists, analogs with improved LLE were designed, indicating a better balance between potency and physicochemical properties. acs.org

Molecular dynamics (MD) simulations can provide a dynamic view of how a ligand interacts with its target protein over time, helping to validate binding modes predicted by docking and to understand the stability of the ligand-protein complex. nih.gov The use of Density Functional Theory (DFT) can also aid in understanding the structural and reactivity properties of benzamide derivatives. tandfonline.com

Pharmacophore Modeling and Ligand-Based Design Strategies for this compound Scaffolds

When the three-dimensional structure of the biological target is unknown, ligand-based design strategies, such as pharmacophore modeling, become invaluable. A pharmacophore model represents the essential steric and electronic features that a molecule must possess to be recognized by a specific receptor and elicit a biological response.

For a scaffold like this compound, a pharmacophore model would be generated by aligning a set of known active analogs and identifying common chemical features. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. acs.org For example, a four-point pharmacophore model was successfully generated for a series of chalcone-derived pyrazolines, which included two aromatic ring systems and two hydrogen bond acceptors. acs.org This model was then used as a 3D query to screen a large database of compounds, leading to the identification of novel hits. acs.org

This approach could be directly applied to this compound analogs. The key features would likely include the two aromatic rings (the benzoyl and the bromo-chlorophenyl rings), the hydrogen bond donor (the N-H group of the amide), and the hydrogen bond acceptor (the carbonyl oxygen of the amide). The specific halogen substitution pattern would contribute to the definition of the hydrophobic and electronic features of one of the aromatic regions.

Once a pharmacophore model is established and validated, it can be used for several purposes:

Virtual Screening: To search large chemical libraries for new compounds that match the pharmacophore and are therefore likely to be active.

Scaffold Hopping: To identify new core structures that can support the key pharmacophoric features, potentially leading to compounds with novel intellectual property and improved properties.

Lead Optimization: To guide the modification of existing leads to better fit the pharmacophore model and enhance activity.

Molecular docking, a structure-based method, is often used in conjunction with or as a follow-up to pharmacophore modeling, especially when a target structure is available. It predicts the preferred orientation of a ligand within a binding site and can help to rationalize observed SAR. nih.govfrontiersin.orgmdpi.com

Advanced Applications and Role of N 4 Bromo 2 Chlorophenyl Benzamide in Chemical Research

N-(4-bromo-2-chlorophenyl)benzamide as a Precursor for Novel Chemical Entities and Chemical Libraries

The strategic placement of two different halogen atoms on the N-phenyl ring makes this compound a valuable starting material for the synthesis of novel chemical entities and the construction of diverse chemical libraries. The differential reactivity of the bromo and chloro substituents can be exploited in sequential, site-selective reactions, such as palladium-catalyzed cross-coupling reactions. nih.gov This allows for the controlled introduction of a wide array of chemical moieties, leading to the generation of complex molecules with tailored properties.

The bromine atom, being more reactive than the chlorine atom in many catalytic cycles, can be selectively targeted in reactions like Suzuki, Heck, and Buchwald-Hartwig amination, while leaving the chlorine atom intact for subsequent transformations. rsc.org This sequential functionalization is a powerful tool for building molecular complexity from a relatively simple precursor. For instance, a Suzuki coupling at the bromine position could introduce a new aryl or alkyl group, followed by a different coupling reaction at the chlorine position to append another functional group. This step-wise approach is highly valuable in the design and synthesis of focused compound libraries for drug discovery. nih.gov

The benzamide (B126) scaffold itself is considered a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds. nih.gov By using this compound as a template, chemists can rapidly generate a multitude of analogues with diverse substitution patterns, increasing the probability of identifying compounds with desired biological activities. nih.govarxiv.org

Table 1: Potential Sequential Cross-Coupling Reactions for this compound

StepReaction TypePositionPotential Coupling PartnersCatalyst System (Example)
1Suzuki CouplingC4-BrArylboronic acids, Alkylboronic acidsPd(PPh₃)₄, K₂CO₃
2Buchwald-Hartwig AminationC2-ClPrimary/Secondary aminesPd₂(dba)₃, Xantphos, Cs₂CO₃
1Heck ReactionC4-BrAlkenesPd(OAc)₂, P(o-tolyl)₃
2Sonogashira CouplingC2-ClTerminal alkynesPdCl₂(PPh₃)₂, CuI, Et₃N

This table presents hypothetical reaction sequences to illustrate the potential for selective functionalization.

Potential Utility of this compound in Catalysis and Advanced Materials Science (Excluding Commercial Products)

While direct applications of this compound in catalysis are not extensively documented, its derivatives hold potential. For instance, phosphine (B1218219) ligands incorporating benzamide moieties have been synthesized and investigated for their utility in transition metal catalysis. mdpi.comresearchgate.net By functionalizing the this compound core with phosphine groups, novel hemilabile P,O-ligands could be developed. The electronic properties of such ligands would be influenced by the halogen substituents, potentially tuning the catalytic activity of their metal complexes.

In advanced materials science, the rigid structure and potential for intermolecular interactions make halogenated benzamides interesting building blocks for supramolecular assemblies and functional polymers. mdpi.comnih.gov The presence of halogen atoms allows for the formation of halogen bonds, which are directional non-covalent interactions that can be used to control the self-assembly of molecules into well-defined two-dimensional and three-dimensional structures. nih.govmdpi.com The self-assembly of halogen-substituted phenazines has been shown to be influenced by the type of halogen, leading to different morphologies. rsc.org Similarly, the bromine and chlorine atoms in this compound could direct the formation of unique supramolecular architectures with potential applications in organic electronics or as functional surfaces.

Furthermore, aromatic polyamides, or aramids, are known for their high performance as materials. nih.gov The incorporation of this compound or its derivatives into polymer chains could lead to new functional polymers with tailored properties, such as enhanced thermal stability, flame retardancy, or specific optical and electronic characteristics. mdpi.com The halogen atoms could also serve as reactive handles for post-polymerization modification, allowing for the fine-tuning of material properties.

This compound as a Molecular Probe for Investigating Biochemical Pathways

Molecular probes are essential tools for elucidating the roles of proteins in complex biological systems. While this compound itself may not be a potent and selective probe, its scaffold is a promising starting point for the design of such molecules. A related compound, 4-Bromo-Benzamide, has been identified as a non-selective PARP inhibitor, highlighting the potential of this chemical class to interact with biological targets. nih.gov However, to be a useful probe, high potency and selectivity are required.

The true potential of this compound lies in its capacity to be derivatized into a library of compounds for screening against various biological targets, such as kinases and nuclear receptors. nih.govnih.gov For example, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed as inhibitors of fibroblast growth factor receptor-1 (FGFR1). nih.gov This demonstrates that the halogenated benzamide scaffold can be systematically modified to achieve potent and selective inhibition of a specific enzyme.

The development of analogues of this compound could lead to the discovery of novel inhibitors for various kinases or other enzymes implicated in disease. sigmaaldrich.com Once a potent and selective inhibitor is identified, it can be further modified, for example, by introducing a fluorescent tag or a photo-affinity label, to create a molecular probe for studying the target protein's function, localization, and interactions within the cell. Halogenated benzamides have also been investigated as potential radioligands for imaging dopamine (B1211576) receptors, indicating another avenue for their use as molecular probes. nih.gov

Table 2: Examples of Benzamide Derivatives as Enzyme Inhibitors

Benzamide Derivative ClassTarget Enzyme/ReceptorPotential ApplicationReference
4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivativesFibroblast growth factor receptor-1 (FGFR1)Anticancer agents nih.gov
N-(4-phenoxyphenyl)benzamide derivativesSPAK (STE20/SPS1-related proline/alanine-rich kinase)Antihypertensive agents researchgate.net
4-chloro-N-phenyl benzamide derivativesp38α Mitogen-activated protein kinaseAnti-inflammatory, Anticancer nih.gov
Halogenated benzamide derivativesDopamine D2-like receptorsNeurological disorder diagnosis nih.gov

Role of this compound in Exploring Underexplored Chemical Space

The concept of "chemical space" encompasses all possible molecules and is a central theme in drug discovery. researchgate.net A significant portion of this space remains unexplored, and accessing novel regions is a key goal for identifying new drugs and chemical probes. This compound, with its specific substitution pattern, can serve as a valuable starting point for venturing into underexplored areas of chemical space. nih.gov

The generation of compound libraries from this precursor, as discussed in section 8.1, allows for the systematic exploration of the chemical space around the di-halogenated benzamide core. Chemoinformatic tools can be used to analyze the diversity of such libraries and compare them to existing compound collections to ensure the novelty of the synthesized molecules. nih.gov

By creating derivatives with unique three-dimensional shapes and functionalities, researchers can probe new biological targets and potentially uncover novel mechanisms of action. The introduction of spirocyclic or bridged systems, for instance, can lead to scaffolds with greater structural rigidity and complexity, which are often underrepresented in commercial compound libraries. The design and synthesis of novel scaffolds based on the benzamide motif is an active area of research aimed at expanding the accessible chemical space for drug discovery. nih.gov

The presence of halogens also offers opportunities for exploring specific types of intermolecular interactions, such as halogen bonding, which can be exploited in the design of ligands with high affinity and selectivity for their targets. mdpi.com Therefore, this compound is not just a building block but also a gateway to novel chemical structures with the potential to modulate biological systems in new and interesting ways.

Future Research Directions and Emerging Opportunities for N 4 Bromo 2 Chlorophenyl Benzamide

Integration of Artificial Intelligence and Machine Learning in N-(4-bromo-2-chlorophenyl)benzamide Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds, and this compound is no exception. These computational tools offer the potential to accelerate research by predicting molecular properties, optimizing synthetic pathways, and elucidating structure-activity relationships (SAR) with unprecedented speed and accuracy.

A primary application of AI and ML lies in the in silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. nih.govjonuns.commdpi.comnih.gov By training algorithms on large datasets of known compounds, it is possible to develop models that can forecast the pharmacokinetic and toxicological profiles of novel molecules. This predictive capability can significantly reduce the time and cost associated with experimental screening, allowing researchers to prioritize compounds with the most promising characteristics. For instance, the pkCSM online server is a tool that can be utilized to predict a range of ADMET properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, a cornerstone of medicinal chemistry, can be greatly enhanced by machine learning. mdpi.com By analyzing the structural features of a series of related benzamides and their corresponding biological activities, ML algorithms can identify the key molecular descriptors that govern their function. This knowledge can then be used to guide the design of new this compound analogues with improved efficacy and selectivity.

Furthermore, AI and ML can play a crucial role in optimizing the synthesis of this compound. semanticscholar.org Machine learning models can be trained on reaction data to predict the optimal conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. This data-driven approach to synthesis can lead to more efficient and sustainable chemical processes.

Computational Tool/MethodApplication in this compound ResearchPotential Impact
ADMET Prediction Servers (e.g., pkCSM) In silico prediction of absorption, distribution, metabolism, excretion, and toxicity profiles. nih.govjonuns.commdpi.comnih.govPrioritization of derivatives with favorable pharmacokinetic and safety profiles, reducing experimental screening.
QSAR Modeling with Machine Learning Identification of key structural features influencing biological activity. mdpi.comRational design of more potent and selective this compound analogues.
Reaction Optimization Algorithms Prediction of optimal synthetic conditions (temperature, catalyst, etc.) for improved yield and purity. semanticscholar.orgMore efficient, cost-effective, and sustainable synthesis of the compound.

Exploration of Novel and Efficient Synthetic Methodologies for this compound

Traditional methods for amide bond formation often require harsh reaction conditions and can generate significant waste. The development of novel and efficient synthetic methodologies for this compound is crucial for both laboratory-scale research and potential industrial applications, emphasizing sustainability and cost-effectiveness.

Palladium-catalyzed amidation represents a powerful and versatile method for the synthesis of N-aryl benzamides. beilstein-journals.orgnih.govnih.govuantwerpen.be These cross-coupling reactions, often utilizing specialized phosphine (B1218219) ligands, can proceed under milder conditions than traditional methods and exhibit broad functional group tolerance. The application of palladium catalysis to the synthesis of this compound from 4-bromobenzoyl chloride and 2-chloro-4-bromoaniline could offer a highly efficient and selective route to the desired product.

Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions. nih.govrsc.org The rapid heating and localized superheating effects of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner product profiles. Exploring microwave-assisted protocols for the amidation reaction to form this compound could significantly enhance the efficiency of its synthesis.

Flow chemistry offers a paradigm shift from traditional batch processing to continuous manufacturing. semanticscholar.org In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters and enhanced safety. The implementation of a flow chemistry process for the synthesis of this compound could enable scalable, automated, and highly reproducible production.

Metal-free oxidative procedures are also emerging as an alternative for benzamide (B126) synthesis, for example, from styrenes and amines, which could offer a more environmentally friendly approach. rsc.org

Synthetic MethodologyKey AdvantagesPotential Application to this compound Synthesis
Palladium-Catalyzed Amidation Mild reaction conditions, high yields, broad functional group tolerance. beilstein-journals.orgnih.govnih.govuantwerpen.beEfficient coupling of a 4-bromobenzoyl derivative with 2-chloro-4-bromoaniline.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, improved purity. nih.govrsc.orgAccelerated amide bond formation, reducing energy consumption and byproducts.
Flow Chemistry Scalability, precise control, enhanced safety, automation. semanticscholar.orgContinuous and reproducible production for research or industrial needs.
Metal-Free Oxidative Synthesis Avoidance of transition metal catalysts. rsc.orgGreener synthesis route from alternative starting materials.

Advanced Mechanistic Studies on this compound's Chemical and Molecular Biological Interactions

A deep understanding of the chemical and molecular biological interactions of this compound is fundamental to unlocking its potential applications. Advanced mechanistic studies can provide insights into its mode of action, identify potential biological targets, and guide the design of more effective derivatives.

Conformational analysis is a critical first step in understanding the behavior of this molecule. tandfonline.comnih.govresearchgate.netresearchgate.net The relative orientation of the two aromatic rings and the amide linkage will dictate how the molecule presents itself to its biological environment. Computational methods, such as Density Functional Theory (DFT), can be employed to predict the most stable conformations of this compound in different environments. Experimental techniques like X-ray crystallography can provide definitive structural information. researchgate.net

Investigating the binding of this compound to potential target proteins is a key area for future research. If this compound exhibits biological activity, identifying its molecular targets is paramount. Techniques such as molecular docking can be used to predict how the compound might fit into the binding sites of various proteins. nih.gov For example, studies on other substituted benzamides have explored their interactions with enzymes like dipeptidyl peptidase-IV. nih.gov

Furthermore, understanding the mechanism of action at a molecular level is crucial. For instance, some N-phenyl benzamides have been shown to act as capsid binders for certain viruses, inhibiting their replication. researchgate.net Research could explore whether this compound exhibits similar properties or interacts with other biological pathways. Studies on substituted benzamides have also investigated their effects on systems like the cAMP system in the hypothalamus and striatum. nih.gov

Design and Synthesis of this compound-based Molecular Tools and Degrader Technologies (Focus on Chemical Design)

The structural scaffold of this compound can serve as a starting point for the design and synthesis of sophisticated molecular tools for chemical biology research. These tools can be used to probe biological systems, identify new drug targets, and even modulate protein levels directly.

One exciting avenue is the development of This compound-based photo-activatable probes . By incorporating a photolabile group into the molecule, it is possible to create a probe that is inert until activated by a specific wavelength of light. This temporal control allows for precise studies of biological processes.

The concept of targeted covalent inhibitors has gained significant traction in drug discovery. nih.govresearchgate.netnih.govyoutube.comdntb.gov.ua These molecules contain a reactive "warhead" that forms a covalent bond with a specific amino acid residue on the target protein, leading to irreversible inhibition. The halogen substituents on this compound could potentially be modified or serve as a handle to attach a suitable warhead, transforming the compound into a targeted covalent inhibitor.

Furthermore, the principles of Proteolysis Targeting Chimeras (PROTACs) could be applied. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The this compound core could be chemically modified to incorporate a linker and a ligand that binds to an E3 ligase, thereby creating a degrader for a specific protein of interest.

Molecular Tool/TechnologyDesign StrategyPotential Application
Photo-activatable Probes Incorporation of a photolabile group.Spatiotemporal control of biological activity for mechanistic studies.
Targeted Covalent Inhibitors Introduction of an electrophilic "warhead". nih.govresearchgate.netnih.govyoutube.comdntb.gov.uaIrreversible and highly selective inhibition of a specific protein target.
PROTACs Attachment of a linker and an E3 ligase ligand.Targeted degradation of a protein of interest for therapeutic or research purposes.

Sustainability and Environmental Considerations in this compound Research (Excluding Waste Management)

As the chemical sciences community increasingly embraces the principles of green chemistry, it is imperative to consider the sustainability and environmental impact of research involving this compound from the outset.

A key area of focus is the biodegradation of brominated aromatic compounds . mdpi.comnih.govresearchgate.netnih.govhoustonmethodist.org Halogenated organic compounds can be persistent in the environment. Research into the microbial degradation pathways of this compound and its potential metabolites is essential to understand its environmental fate. This could involve identifying microbial consortia capable of breaking down this compound. mdpi.com

The ecotoxicity of chlorinated and brominated benzamides is another critical consideration. Studies should be conducted to assess the potential impact of this compound on various organisms in aquatic and terrestrial ecosystems. This data is vital for a comprehensive risk assessment.

Sustainability AspectResearch FocusDesired Outcome
Biodegradation Identification of microbial degradation pathways. mdpi.comnih.govresearchgate.netnih.govhoustonmethodist.orgUnderstanding the environmental persistence and fate of the compound.
Ecotoxicity Assessment of impact on non-target organisms.Comprehensive environmental risk assessment.
Life Cycle Assessment Evaluation of the entire synthetic process from an environmental perspective.Identification of areas for improvement to create a more sustainable chemical entity.

The future of research for this compound is rich with possibilities. By embracing cutting-edge technologies like artificial intelligence and developing novel, sustainable synthetic methods, the scientific community can significantly advance our understanding and application of this compound. Furthermore, detailed mechanistic studies and the innovative design of molecular tools and degrader technologies hold the promise of unlocking new biological functions and therapeutic opportunities. Crucially, a proactive approach to sustainability and environmental impact will ensure that the exploration of this compound is conducted in a responsible and forward-thinking manner.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.